2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
A study explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. The research demonstrated that some synthesized compounds exhibited significant antibacterial activities, highlighting the potential of such chemical structures in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013). Further investigations into sulfonamide-based hybrids emphasized their utility in a wide range of therapeutic applications, including antimicrobial and antifungal treatments, due to their significant efficacy and versatility (Massah, Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antioxidant Properties
Another study focused on designing and synthesizing derivatives to investigate their potential as antioxidants. The research aimed at creating efficient antioxidants, especially against ABTS, by pairing key heterocycles with indole and thiophene. The findings indicated that some candidates exhibited higher antioxidant activity than ascorbic acid, suggesting these derivatives as promising antioxidants (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Anticancer Applications
Research into the synthesis of sulfonamide derivatives also explored their potential anticancer properties. A study synthesized a series of novel sulfonamide derivatives and tested them for in vitro anticancer activity against human tumor liver cell lines. Some compounds exhibited higher activity than doxorubicin, a widely used chemotherapy drug, suggesting their potential as effective anticancer agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase is another area of interest, with potential applications in treating conditions like glaucoma. A study synthesized derivatives of benzo[b]thiophene-2-sulfonamide to investigate their utility as topically active inhibitors of ocular carbonic anhydrase. Some compounds were found to be highly potent and underwent clinical evaluation for treating glaucoma (Graham et al., 1989).
Properties
IUPAC Name |
2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-16-18-13-10-11(3-4-14(13)24-16)26(22,23)17-6-8-20-7-5-12(19-20)15-2-1-9-25-15/h1-5,7,9-10,17H,6,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTANGFJVJJMVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.